molecular formula C20H18FN3O2S B2670924 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 899759-17-2

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2670924
CAS RN: 899759-17-2
M. Wt: 383.44
InChI Key: JIAIVEBZOIPSOG-UHFFFAOYSA-N
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Description

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Coordination Complexes

Research on similar pyrazole-acetamide derivatives has led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit unique structural properties due to hydrogen bonding, contributing to the self-assembly process. Additionally, they have shown significant antioxidant activity in vitro, suggesting potential applications in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Anticancer Activity

Sulfonamide derivatives, including structures related to 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, have been investigated for their cytotoxic activity. One study showed that certain sulfonamide compounds possess potent anticancer activity against breast and colon cancer cell lines, highlighting their potential as chemotherapeutic agents (Ghorab et al., 2015).

Antimicrobial Properties

Research on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties has indicated their effectiveness as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal pathogens, suggesting a potential role in developing new antimicrobial therapies (Darwish et al., 2014).

Anti-inflammatory Activity

A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity. This highlights the compound's potential use in developing anti-inflammatory drugs (Sunder et al., 2013).

Antiepileptic Drug Development

Optimization of compounds structurally related to this compound has led to the identification of broad-spectrum antiepileptic drug candidates. These efforts aim to improve the pharmacokinetic profile and metabolic stability of existing antiepileptic drugs, offering new avenues for therapy (Tanaka et al., 2019).

properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-3-6-15(7-4-13)23-18(25)12-27-19-20(26)24(10-9-22-19)16-8-5-14(2)17(21)11-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAIVEBZOIPSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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